Antimycin A2

Descripción general

Descripción

Antimycin A2 is a member of the antimycin family, which are antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable in both scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Antimycin A2 is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Antimycin A2 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Biochemical Studies

- Electron Transport Chain Studies : Antimycin A2 is extensively used to investigate mitochondrial function and the biochemical pathways involved in oxidative phosphorylation. By inhibiting specific components of the electron transport chain, researchers can elucidate the roles of these components in energy metabolism.

- Cellular Respiration : The compound serves as a tool to study cellular respiration processes in various cell types, helping to understand how disruptions in these processes can lead to disease states.

Cancer Research

- Induction of Apoptosis : this compound has been explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. It has been shown to enhance the degradation of c-Myc, a critical oncogene, through both reactive oxygen species (ROS)-dependent and independent pathways . This property makes it a candidate for developing novel cancer treatments targeting c-Myc overexpression in tumors.

- Mechanistic Insights into Cancer Cell Dynamics : Recent studies have demonstrated that this compound can selectively induce apoptosis in HPV-infected cervical cancer cells by degrading E6/E7 oncoproteins, which are crucial for tumor maintenance . This highlights its potential as a therapeutic agent in HPV-related cancers.

Environmental and Ecological Applications

- Fisheries Management : Due to its toxicity to fish, this compound is utilized as a piscicide for controlling invasive fish species in aquatic ecosystems. Its application helps manage fish populations and restore native species by selectively eliminating non-native competitors.

Case Studies and Research Findings

Mecanismo De Acción

Antimycin A2 exerts its effects by inhibiting the electron transport chain in mitochondria. It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol. This disruption halts the Q-cycle, leading to the cessation of ATP production and ultimately cell death .

Comparación Con Compuestos Similares

Similar Compounds

- Antimycin A1

- Antimycin A3

- Antimycin A4

Uniqueness

Antimycin A2 is unique due to its specific binding affinity and inhibitory potency. While other antimycins share similar structures and functions, this compound’s distinct molecular configuration allows for more targeted and effective inhibition of the electron transport chain .

Actividad Biológica

Antimycin A2 is a member of the antimycin antibiotic complex, which is known for its significant biological activities, particularly its role as an inhibitor of mitochondrial respiration. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in various research contexts.

Overview of this compound

This compound is primarily recognized for its ability to inhibit complex III of the mitochondrial electron transport chain (ETC). This inhibition disrupts ATP production and leads to increased reactive oxygen species (ROS) generation, contributing to oxidative stress in cells. The compound exhibits a range of biological effects, including antibiotic, antifungal, and insecticidal properties .

This compound functions by blocking electron transfer between cytochromes b and c at the Q site of complex III. This blockade results in:

- Inhibition of ATP Production : By preventing normal electron flow, this compound decreases ATP synthesis.

- Increased ROS Production : The stabilization of ubisemiquinone radicals at the Q site leads to enhanced superoxide generation, contributing to cellular oxidative stress .

1. Mitochondrial Dysfunction

Studies have shown that this compound induces mitochondrial dysfunction by activating various signaling pathways. For instance, it has been observed to activate vagal sensory neurons through TRPA1 and TRPV1 channels, leading to calcium influx and subsequent cellular responses .

2. Cellular Stress Response

This compound triggers a stress response in cells by promoting the degradation of key regulatory proteins such as c-Myc. Research indicates that this compound enhances c-Myc degradation via glycogen synthase kinase 3 (GSK3) activation, which plays a critical role in cell proliferation and survival pathways .

Case Study 1: Mitochondrial Dysfunction and Vagal Activation

A study investigated the role of this compound in activating vagal sensory nerves. The findings revealed that this compound significantly increased intracellular calcium levels in nociceptive neurons, indicating its potential role in mediating pain responses associated with mitochondrial dysfunction .

| Treatment | Nociceptive Neurons Responding (%) | Calcium Response (mean ± SEM) |

|---|---|---|

| Control | 0% | 0.11 ± 0.01 |

| This compound | 83% | 0.20 ± 0.01 |

Case Study 2: c-Myc Degradation Acceleration

Another study focused on the effect of this compound on c-Myc protein levels. The results demonstrated that treatment with this compound led to a concentration-dependent increase in ubiquitinated c-Myc, suggesting enhanced degradation through the ubiquitin-proteasome pathway .

| Concentration (µM) | Ubiquitinated c-Myc Levels (Relative Units) |

|---|---|

| 0 | Baseline |

| 10 | Increased |

| 20 | Significantly Increased |

Implications for Research

This compound's ability to inhibit mitochondrial respiration and induce oxidative stress makes it a valuable tool in research aimed at understanding cellular metabolism, apoptosis, and neurobiology. Its effects on signaling pathways also suggest potential applications in cancer research, particularly concerning tumorigenesis and cell cycle regulation.

Propiedades

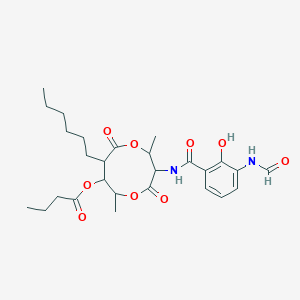

IUPAC Name |

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDAGTPXPZARPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27220-57-1 | |

| Record name | Antimycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-formamidosalicylamido]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Antimycin A2 contribute to the understanding of Bcl-2's role in apoptosis?

A: this compound serves as a valuable tool for studying the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. Research indicates that this compound can bind to Bcl-2, potentially inhibiting its interaction with Bax [, ]. By using this compound as a probe, scientists can investigate the intricacies of Bcl-2's function in preventing Bax-mediated apoptosis. For instance, fluorescence spectroscopy experiments demonstrated that the formation of a Bax-Bcl-2 complex prevented this compound binding to Bcl-2 []. This finding suggests that the interaction site for this compound on Bcl-2 may be crucial for its interaction with Bax.

Q2: What are the limitations of using this compound in studying Bcl-2?

A: While this compound provides insights into Bcl-2 interactions, it's crucial to acknowledge its limitations. Primarily, this compound is known to inhibit mitochondrial electron transport, which independently induces apoptosis []. This characteristic makes it challenging to isolate and study the specific impact of this compound on Bcl-2 function without triggering other cellular processes. Researchers must carefully control experimental conditions and consider alternative approaches to confirm observations made using this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.